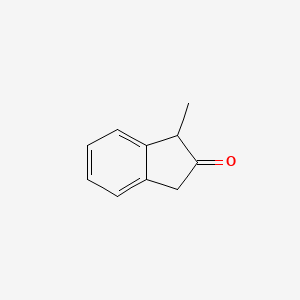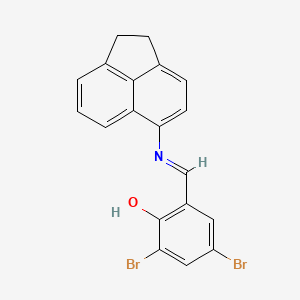
1-Methylindan-2-one
Descripción general
Descripción
1-Methylindan-2-one is a chemical compound with the molecular formula C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da . The IUPAC name for this compound is 1-methyl-2,3-dihydro-1H-inden-2-one .
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) . The SMILES string representation isCC1C(=O)Cc2ccccc12 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 146.1858 g/mol . More specific properties like boiling point, melting point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-Methylindan-2-one derivatives have been used in studies involving NMR spectroscopy. For instance, they aided in interpreting the carbon-13 NMR spectra of pterosin-sesquiterpenes isolated from bracken fern (Fukuoka et al., 1983).
Synthesis and Chemical Analysis
Researchers synthesized various analogues of this compound, such as 2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, which is a valuable floral-type odorant. This work illustrates the compound's significance in the synthesis of complex organic molecules (Vial et al., 2005).
Stereochemistry and Isomerization
This compound has been studied for its stereochemical properties. Research into cis- and trans-2-substituted 1-methylindanes, derivatives of this compound, provides insights into stereochemical isomerization processes (Shadbolt, 1970).
Spectroscopy and Structural Studies
Studies have also focused on the spectroscopic properties of this compound. For example, circular dichroism rotational strengths for the compound were computed to understand its molecular structure (Badlwin-Biosclair & Shillady, 1978).
Organic Synthesis
This compound plays a role in the synthesis of various organic compounds. For instance, it was used in the synthesis of a deoxyribonucleoside phosphoramidite, demonstrating its utility in nucleotide chemistry (Grajkowski et al., 2001).
Gas-Phase Radical Cation Chemistry
The compound has been investigated in the context of gas-phase radical cation chemistry, elucidating its behavior and structural properties under specific conditions (Holman et al., 1986).
Safety and Hazards
Safety data for 1-Methylindan-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
1-methyl-1,3-dihydroinden-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFJKYPFHFHIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)



![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)

![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)